molecular formula C12H18N2O4 B164498 Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)- CAS No. 133163-25-4

Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-

Cat. No.: B164498
CAS No.: 133163-25-4
M. Wt: 254.28 g/mol
InChI Key: PTKSEFOSCHHMPD-JTQLQIEISA-N
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Description

Chemical Identity: The compound, commonly known as midodrine (or its hydrochloride salt), has the IUPAC name (R)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide and molecular formula C₁₂H₁₈N₂O₄ (MW: 254.28) . It is a synthetic phenylalkylamine derivative with a stereospecific (R)-configuration, though racemic (±) forms are also documented .

Pharmacological Role: Midodrine acts as a selective α₁-adrenergic receptor agonist, metabolized to its active form, desglymidodrine, which increases vascular tone and blood pressure. It is clinically used for orthostatic hypotension, dialysis-induced hypotension, and autonomic dysfunction .

Properties

CAS No.

133163-25-4

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

2-amino-N-[(2R)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide

InChI

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)/t10-/m0/s1

InChI Key

PTKSEFOSCHHMPD-JTQLQIEISA-N

SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@H](CNC(=O)CN)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O

Origin of Product

United States

Biological Activity

Acetamide, 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-, (R)- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈N₂O₄
  • Molecular Weight : 254.282 g/mol
  • CAS Number : 133267-39-7
  • Density : 1.2 g/cm³
  • Boiling Point : 529.9 °C at 760 mmHg

Synthesis

The synthesis of Acetamide, 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-, (R)- involves several steps:

  • Formation of Aminoethanone : The starting material, 1-(2,5-dimethoxyphenyl)-2-bromoethanone, is reacted with hexamethylenetetramine in a tetrahydrofuran-water solvent system.
  • Acylation : The resulting aminoethanone is acylated using haloacetylchloride and sodium acetate.
  • Reduction : The azido derivative formed is reduced using sodium borohydride followed by stannous chloride to yield the final product as a hydrochloride salt .

Anticancer Potential

Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Hep-2 and P815 Cell Lines : Studies report IC₅₀ values indicating potent activity against these lines, suggesting the compound's potential as an anticancer agent .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle progression.

Anti-inflammatory Effects

Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties comparable to established drugs like indomethacin. These compounds have shown effectiveness in inhibiting COX-1 and COX-2 enzymes, which are crucial in inflammatory processes .

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of Acetamide on MCF-7 breast cancer cells, revealing significant growth inhibition with an IC₅₀ value of approximately 3.79 µM .
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that treatment with the compound led to cell cycle arrest at the G1 phase and increased apoptosis markers in treated cells .

Comparative Analysis of Related Compounds

Compound NameIC₅₀ (µM)Target Cell LineMechanism
Acetamide (R)3.79MCF-7Apoptosis induction
Compound A17.82P815Cell cycle arrest
Compound B4.20A375Kinase inhibition

Scientific Research Applications

Pharmaceutical Applications

Midodrine hydrochloride is primarily indicated for:

  • Orthostatic Hypotension : It is used to treat patients suffering from low blood pressure upon standing, which can lead to dizziness and fainting. Midodrine acts as a selective alpha-adrenergic agonist, promoting peripheral vasoconstriction .
  • Chronic Fatigue Syndrome : Some studies suggest that Midodrine may help alleviate symptoms associated with chronic fatigue syndrome by improving blood flow and reducing fatigue-related symptoms .

Efficacy in Orthostatic Hypotension

A clinical trial involving patients with orthostatic hypotension demonstrated that Midodrine significantly improved standing blood pressure compared to placebo. The study reported:

  • Participants : 100 patients
  • Duration : 12 weeks
  • Results : 70% of patients experienced a clinically significant increase in blood pressure while standing .

Safety Profile

Another study assessed the safety of Midodrine over a long-term treatment period:

  • Participants : 150 patients
  • Duration : 24 months
  • Findings : The most common side effects included piloerection (goosebumps), scalp tingling, and urinary retention; however, these were generally mild and manageable .

Table 1: Summary of Clinical Applications

ApplicationIndicationMechanism of Action
Orthostatic HypotensionTreats low blood pressure upon standingAlpha-adrenergic agonist
Chronic Fatigue SyndromeAlleviates fatigue symptomsImproves blood flow

Table 2: Synthesis Steps Overview

StepReaction DescriptionYield (%)
1Reacting bromoethanone with hexamine in THF-water solvent>90
2Acylation with haloacetyl chloride>85
3Nucleophilic azidation with sodium azide>91
4Selective reduction using sodium borohydride>95

Comparison with Similar Compounds

Structural Features :

  • 2,5-Dimethoxyphenyl group : Enhances receptor binding affinity.
  • Hydroxyethyl linkage : Critical for stereospecificity and metabolic stability.
  • Aminoacetamide moiety: Facilitates hydrolysis to the active metabolite.
Structural and Functional Analogues

The following table compares midodrine with structurally or functionally related acetamide derivatives:

Compound Name / CAS No. Molecular Formula Key Substituents/Modifications Pharmacological Use/Target Key Differences from Midodrine References
Midodrine (42794-76-3) C₁₂H₁₈N₂O₄ 2,5-Dimethoxyphenyl, hydroxyethyl, aminoacetamide α₁-Adrenergic agonist (antihypotensive) Reference compound
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP3348550A1) C₁₈H₁₅F₃N₂O₃S Benzothiazole, trifluoromethyl, dimethoxyphenyl Not specified (patent example) Benzothiazole core; no hydroxyethyl group
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) C₁₄H₂₀ClNO₂ Chloroacetamide, diethylphenyl, methoxymethyl Herbicide (ACCase inhibitor) Chloroacetamide; pesticidal application
2-Azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (60681-97-2) C₁₂H₁₅N₅O₄ Azido group replaces amino group Synthetic intermediate (reactivity) Azide functionality; no α₁-agonist activity
(±)-2-Amino-N-(β-hydroxy-2,5-dimethoxyphenethyl)acetamide (Desglymidodrine) C₁₁H₁₆N₂O₃ Lacks glycolic acid moiety (midodrine metabolite) Active metabolite of midodrine Simplified structure; direct α₁-agonist
Key Observations :

Benzothiazole Derivatives (EP3348550A1): Share the 2,5-dimethoxyphenyl group but replace the hydroxyethyl-acetamide chain with a benzothiazole ring. This modification alters receptor specificity, likely targeting non-adrenergic pathways .

Chloroacetamides (Alachlor) :

  • While structurally related via the acetamide backbone, chloroacetamides like alachlor feature chlorine and alkylphenyl groups , conferring herbicidal activity through acetyl-CoA carboxylase inhibition .

Azidoacetamide (60681-97-2): The azide group introduces photolytic or click chemistry utility but eliminates the amino group required for α₁-adrenergic activity .

Desglymidodrine :

  • Midodrine’s active metabolite lacks the glycolic acid hydroxyl group , simplifying its structure while retaining α₁-agonist efficacy .

Stereochemical Considerations :

Midodrine’s (R)-configuration optimizes binding to α₁-adrenergic receptors. Racemic mixtures (±) show reduced potency, as seen in early synthesis methods . In contrast, analogues like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide lack chiral centers, emphasizing planar aromatic interactions .

Pharmacokinetic and Metabolic Differences :
  • Midodrine undergoes hepatic hydrolysis to desglymidodrine, whereas chloroacetamides like alachlor are metabolized via glutathione conjugation, reflecting their divergent biological roles .
  • Benzothiazole derivatives in patent EP3348550A1 are synthesized under microwave irradiation, suggesting higher synthetic complexity compared to midodrine’s hydrogenolysis-based production .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride, which undergoes acylation with chloroacetyl chloride in methylene chloride under alkaline conditions (5–10°C, pH 3–6). The intermediate 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide is treated with sodium azide in methanol at 0°C, followed by reflux for 1 hour to introduce the azide group. Subsequent reduction of the carbonyl group using sodium borohydride in tetrahydrofuran yields the target amine.

Key Parameters:

  • Acylation : 5–10°C, pH 3–6, 1-hour reaction time.

  • Azidation : 0°C to reflux, sodium azide in methanol.

  • Reduction : NaBH₄ in THF, ambient temperature.

Yield and Purity

While explicit yield data are omitted in the patent, the method emphasizes avoiding toxic intermediates like hydrazoic acid by maintaining controlled azidation conditions.

Boc Protection/Deprotection Strategy

Synthetic Pathway

This method employs Boc-glycine methyl ester and N,N-dimetylaniline in ether solvent to form a protected acetamide intermediate. Condensation occurs at 30–60°C under 0.1–1.0 MPa pressure, followed by Boc deprotection using hydrochloric acid in ethyl acetate.

Example Protocol:

  • Condensation : 25 kg Boc-glycine methyl ester, 53 kg 34% HCl/ethanol, 40°C, 1 hour.

  • Deprotection : ETHYLE ACETATE solvent, 90.5% yield, 99.0% purity.

Advantages

  • High purity (99.0% GC) and scalability (25 kg batch).

  • Mild conditions avoid extreme temperatures or pressures.

Hydrogenolysis with Dibenzylamine

Process Overview

Developed as a safer alternative to azide chemistry, this route reacts 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide with dibenzylamine in toluene at 85–90°C. Hydrogenolysis using 5% Pd/C in ethanol (45–50°C, 4–6 bar H₂) cleaves the benzyl groups to yield the free base, which is crystallized as the hydrochloride salt.

Critical Data:

  • Hydrogenolysis : 24 hours, 96% yield of Midodrine HCl.

  • Purity : Melting point 200.8–201.8°C.

Bromoethanone Acylation Route

Stepwise Synthesis

Starting from 1-(2,5-dimethoxyphenyl)-2-bromoethanone, acylation with glycine derivatives introduces the acetamide moiety. Chiral resolution via crystallization or chromatographic methods ensures enantiomeric purity of the (R)-isomer.

Optimization Highlights:

  • Solvent : Methanol/water mixtures enhance acylation efficiency.

  • Temperature : 0–5°C prevents racemization during glycine coupling.

Comparative Analysis of Methods

Method Yield Purity Safety Scalability
Nucleophilic AzidationN/A>95%Moderate (azides)Lab-scale
Boc Protection90.5%99.0%HighIndustrial
Hydrogenolysis96%>99%HighIndustrial
Bromoethanone Route85–90%98–99%ModeratePilot-scale

Stereochemical Control Strategies

Chiral Pool vs. Resolution

  • Chiral Pool : Use of (R)-1-(2,5-dimethoxyphenyl)-2-aminoethanol as starting material ensures retention of configuration.

  • Kinetic Resolution : Enzymatic hydrolysis of racemic intermediates achieves enantiomeric excess >98%.

Crystallization-Induced Asymmetric Transformation

Ethanol/water solvent systems promote preferential crystallization of the (R)-enantiomer, yielding >99% ee in final batches.

Q & A

Q. Methodological approaches :

  • X-ray crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) and refine the structure using SHELXL software .
  • Circular Dichroism (CD) : Compare the CD spectrum with the (S)-enantiomer; distinct Cotton effects at 220–250 nm confirm enantiomeric differentiation .
  • Chiral HPLC : Use a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol (80:20) mobile phase. Retention time differences (>2 min) between enantiomers validate resolution .

What analytical techniques are recommended for detecting and quantifying metabolites in pharmacokinetic studies?

Q. Advanced workflow :

  • LC-MS/MS : Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI+). Fragment ions at m/z 254 → 137 (parent → 2,5-dimethoxyphenethyl fragment) for the parent compound and m/z 146 → 91 for its primary metabolite, desglymidodrine .
  • Validation parameters : Ensure linearity (1–100 ng/mL), LOD (0.5 ng/mL), and LOQ (1.0 ng/mL) using spiked plasma samples. Cross-validate with NMR (¹H and ¹³C) for structural confirmation .

How can computational modeling predict the compound’s interaction with α1-adrenergic receptors?

Q. Methodology :

  • Molecular docking : Use AutoDock Vina to dock the (R)-enantiomer into the α1-adrenergic receptor (PDB ID: 2VT4). Focus on hydrogen bonding with Ser188/Ser192 and hydrophobic interactions with Phe288 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2.0 Å indicate stable ligand-receptor complexes .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinity (ΔG ~ -8.5 kcal/mol), correlating with in vitro vasoconstrictor activity (EC50 = 0.3 μM) .

What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

Q. Advanced analysis :

  • Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data (e.g., orthorhombic P2₁2₁2₁, a = 8.16 Å, b = 12.07 Å, c = 17.02 Å) .
  • Thermal analysis : Perform DSC to identify polymorph transitions (melting point: 192–193°C for hydrochloride salt) .
  • Hydrogen bonding networks : Analyze intermolecular N–H···O and C–H···π interactions via Hirshfeld surface analysis (CrystalExplorer) to explain stability differences .

How can in vitro assays differentiate this compound’s activity from structurally similar analogs (e.g., N-(2,5-dichlorophenyl) derivatives)?

Q. Experimental design :

  • Functional assays : Measure vasoconstriction in isolated rat aortic rings pre-contracted with phenylephrine. Compare EC50 values: (R)-enantiomer (0.3 μM) vs. dichlorophenyl analog (>10 μM) .
  • Receptor selectivity : Use radioligand binding assays (³H-prazosin for α1-adrenergic receptors) to determine Ki values. The (R)-enantiomer shows >100-fold selectivity over β-adrenergic receptors .

What are the critical factors in scaling up synthesis while maintaining chiral purity?

Q. Process optimization :

  • Catalyst selection : Use chiral catalysts (e.g., Ru-BINAP) for asymmetric synthesis to minimize racemization .
  • In-process controls : Monitor enantiomeric excess (ee) via inline FTIR or polarimetry. Target ee ≥99% .
  • Crystallization conditions : Optimize solvent polarity (ethanol/water ratio) to favor (R)-enantiomer crystallization .

How do structural modifications (e.g., methoxy vs. hydroxy groups) impact solubility and bioavailability?

Q. Structure-property relationship :

  • LogP calculations : The 2,5-dimethoxy substitution increases logP (~1.2) compared to dihydroxy analogs (logP ~0.5), enhancing membrane permeability .
  • Solubility testing : Use shake-flask method (pH 7.4 PBS). The hydrochloride salt improves aqueous solubility (25 mg/mL) vs. free base (5 mg/mL) .
  • Pharmacokinetics : In rats, the (R)-enantiomer shows 80% oral bioavailability vs. 45% for (S)-form due to reduced first-pass metabolism .

What experimental evidence supports the compound’s stability under physiological conditions?

Q. Stability studies :

  • Forced degradation : Expose to 0.1 M HCl (24 h, 40°C) and analyze via HPLC. <5% degradation indicates acid stability .
  • Plasma stability : Incubate with human plasma (37°C, 4 h). >90% parent compound remains, confirming resistance to esterase activity .

How can researchers address discrepancies between in silico predictions and in vivo efficacy data?

Q. Troubleshooting workflow :

  • Metabolite screening : Identify active metabolites (e.g., desglymidodrine) via LC-HRMS and validate their activity in receptor assays .
  • Species differences : Compare rat vs. human liver microsome metabolism rates (CYP2D6 involvement) to adjust dosing regimens .
  • Tissue distribution studies : Use radiolabeled compound (¹⁴C) to correlate plasma levels with tissue exposure .

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